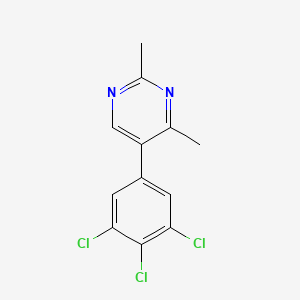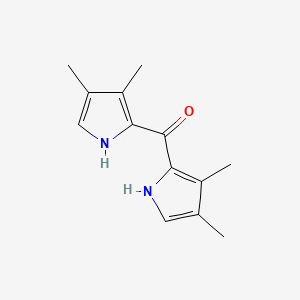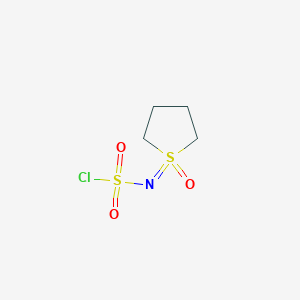
2-(chloromethyl)-1,3-benzothiazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1,3-benzothiazol-6-ol (CMBT) is a synthetic compound that has been used in a variety of scientific research applications. This compound has been studied for its ability to inhibit a variety of biochemical and physiological processes, and its potential applications in laboratory experiments.
作用機序
2-(chloromethyl)-1,3-benzothiazol-6-ol has been studied for its ability to inhibit a variety of biochemical and physiological processes. The compound is believed to act by inhibiting the activity of certain enzymes, such as HDAC, DNMT, and COX. Additionally, this compound is believed to induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins. Furthermore, this compound is thought to modulate the activity of certain cytokines, which are involved in the regulation of inflammation and immune system responses.
Biochemical and Physiological Effects
This compound has been studied for its ability to inhibit a variety of biochemical and physiological processes. This compound has been shown to inhibit the activity of HDAC, DNMT, and COX enzymes. Additionally, this compound has been shown to induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins. Furthermore, this compound has been shown to modulate the activity of certain cytokines, which are involved in the regulation of inflammation and immune system responses.
実験室実験の利点と制限
2-(chloromethyl)-1,3-benzothiazol-6-ol has been studied for its ability to inhibit a variety of biochemical and physiological processes. One of the advantages of using this compound in laboratory experiments is its ability to inhibit the activity of certain enzymes, such as HDAC, DNMT, and COX. Additionally, this compound has been shown to induce apoptosis in cancer cells, which can be useful for studying the effects of oxidative stress. However, this compound also has certain limitations. This compound is not water soluble, and therefore it is not suitable for use in experiments that require aqueous solutions. Additionally, this compound has been shown to be toxic at high concentrations, and therefore it must be used with caution in laboratory experiments.
将来の方向性
2-(chloromethyl)-1,3-benzothiazol-6-ol has been studied for its potential applications in a variety of scientific research applications. In the future, this compound may be used to study the effects of oxidative stress and inflammation on the human body. Additionally, this compound may be used to study the effects of certain drugs on the activity of enzymes, such as HDAC, DNMT, and COX. Furthermore, this compound may be used to study the effects of certain compounds on the immune system, and its potential to induce apoptosis in cancer cells. Finally, this compound may be used to study the effects of certain compounds on the development of neurological disorders, such as Alzheimer's and Parkinson's disease.
合成法
2-(chloromethyl)-1,3-benzothiazol-6-ol is synthesized through a two-step process. First, 1,3-benzothiazol-6-ol is reacted with thionyl chloride in a dichloromethane solution to form this compound. This reaction is carried out at a temperature of 0-5°C for 30 minutes. The second step is the addition of an amine, such as pyridine, to the reaction mixture to form the desired product. This reaction is carried out at room temperature for 1-2 hours.
科学的研究の応用
2-(chloromethyl)-1,3-benzothiazol-6-ol has been studied in a variety of scientific research applications, including the inhibition of biochemical and physiological processes. This compound has been used to inhibit the activity of enzymes, such as histone deacetylase (HDAC), DNA methyltransferase (DNMT), and cyclooxygenase (COX). This compound has also been used to study the effects of oxidative stress, and its potential to induce apoptosis in cancer cells. Additionally, this compound has been used to study the effects of inflammation and immune system responses.
特性
IUPAC Name |
2-(chloromethyl)-1,3-benzothiazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUIDRFLSZVOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B6600034.png)

![rac-N-{[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide, cis](/img/structure/B6600068.png)
![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)
![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)
![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)
![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)


![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)


![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)